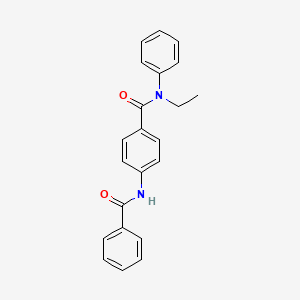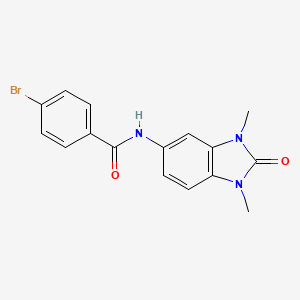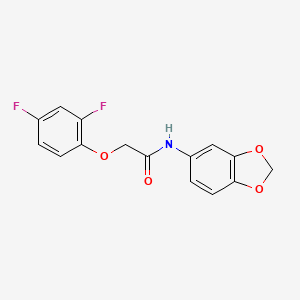![molecular formula C13H15ClN2O B4389973 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4389973.png)
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole
Overview
Description
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole, also known as Clotrimazole, is a broad-spectrum antifungal agent used to treat various fungal infections. It is a synthetic imidazole derivative that belongs to the azole class of antifungal drugs. Clotrimazole is widely used in both clinical and laboratory settings due to its effectiveness against a wide range of fungi.
Mechanism of Action
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the leakage of intracellular contents and ultimately cell death. 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and Physiological Effects:
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause some side effects such as skin irritation, itching, and burning sensation. 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole can also interact with other drugs that are metabolized by cytochrome P450 enzymes, leading to potential drug interactions.
Advantages and Limitations for Lab Experiments
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole is widely used in laboratory experiments due to its broad-spectrum antifungal activity and low toxicity. However, it has some limitations, including its poor solubility in water and its potential to interact with other drugs that are metabolized by cytochrome P450 enzymes.
Future Directions
There are several potential future directions for 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole research. One area of interest is its potential anticancer activity. Further studies are needed to determine the mechanism of action and efficacy of 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole against various cancer types. Additionally, 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole could be investigated for its potential use in combination therapy with other anticancer drugs. Another area of interest is the development of new formulations of 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole that improve its solubility and bioavailability. Such formulations could enhance the effectiveness of 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole in clinical settings. Finally, 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole could be investigated for its potential use in the treatment of other fungal infections, such as those caused by dermatophytes and yeasts.
Scientific Research Applications
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole has been extensively studied for its antifungal activity against various fungal species. It has been shown to be effective against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole has also been investigated for its potential anticancer activity. Studies have shown that 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole can induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[3-(4-chloro-3-methylphenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-11-9-12(3-4-13(11)14)17-8-2-6-16-7-5-15-10-16/h3-5,7,9-10H,2,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGUEUFUKRRJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4389900.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4389907.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4389919.png)
![ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
![methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4389942.png)


![N-(2-ethoxyphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4389961.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B4389963.png)
![4-bromo-N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4389964.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4389965.png)
![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389967.png)
